molecular formula C14H19N3O4 B12107328 2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid

2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid

Cat. No.: B12107328
M. Wt: 293.32 g/mol
InChI Key: DHBKYZYFEXXUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ala-Phe-Gly-OH is a tripeptide composed of three amino acids: alanine, phenylalanine, and glycine Tripeptides like H-Ala-Phe-Gly-OH are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS) , a widely used method for constructing peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Attachment of the first amino acid: (alanine) to the resin.

    Deprotection: of the amino acid’s amino group.

    Coupling: of the next amino acid (phenylalanine) using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and Oxyma.

    Repetition: of the deprotection and coupling steps for the third amino acid (glycine).

    Cleavage: of the completed peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of peptides like H-Ala-Phe-Gly-OH can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. Additionally, efforts are being made to develop greener synthesis methods by reducing solvent use and exploring alternative synthetic strategies .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Phe-Gly-OH can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form derivatives like tyrosine.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Protecting groups and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of phenylalanine can yield tyrosine-containing peptides, while substitution reactions can produce a variety of peptide analogs .

Scientific Research Applications

H-Ala-Phe-Gly-OH has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Ala-Phe-Gly-OH involves its interaction with specific molecular targets and pathways. For instance, peptides can interact with cell surface receptors, enzymes, and other proteins, influencing various biological processes. The specific pathways and targets depend on the peptide’s sequence and structure. In the case of opioid peptides, they interact with opioid receptors to exert analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    Gly-Phe: A dipeptide with similar structural features.

    Phe-Gly-Gly: Another tripeptide with a different sequence.

    Ala-Phe: A dipeptide with alanine and phenylalanine residues.

Uniqueness

H-Ala-Phe-Gly-OH is unique due to its specific sequence, which influences its chemical properties and biological activities. The presence of alanine, phenylalanine, and glycine in this particular order imparts distinct characteristics that differentiate it from other peptides .

Properties

IUPAC Name

2-[[2-(2-aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9(15)13(20)17-11(14(21)16-8-12(18)19)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,21)(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBKYZYFEXXUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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